molecular formula C21H21NO4 B2541084 (S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid CAS No. 1260605-12-6

(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No.: B2541084
CAS No.: 1260605-12-6
M. Wt: 351.402
InChI Key: KQKYKWUUVQMRPX-IBGZPJMESA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound (S)-3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid is systematically named according to IUPAC rules as (2S)-3-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid . This nomenclature reflects its core structural features:

  • A propanoic acid backbone with a carboxylic acid group at position 1.
  • A cyclopropyl substituent at position 3 of the carbon chain.
  • An Fmoc (fluorenylmethyloxycarbonyl) protecting group attached to the amino group at position 2.

The stereochemical descriptor (2S) indicates the absolute configuration of the chiral center at carbon 2, which is critical for its biological activity and synthetic applications.

Structural Representation
The molecular structure can be represented using the SMILES notation:
OC(=O)[C@H](CC1CC1)NC(=O)OCC2c3ccccc3-c4ccccc24.
This notation highlights:

  • The chiral center ([C@H]) in the (S)-configuration.
  • The cyclopropane ring (CC1CC1).
  • The Fmoc group (OCC2c3ccccc3-c4ccccc24), comprising a fluorenylmethyl moiety linked via a carbonate ester.

For advanced applications, the InChIKey DRGUEWQZLABTFG-IBGZPJMESA-N provides a standardized identifier for computational referencing.

Alternative Designations and Registry Identifiers

This compound is recognized under multiple synonyms and registry numbers across chemical databases:

Identifier Type Value Source
CAS Registry Number 214750-76-2
EC Number 967-791-0
PubChem CID 7021125
MDL Number MFCD00798640

Common Synonyms

  • Fmoc-L-cyclopropylalanine
  • N-Fmoc-β-cyclopropyl-L-alanine
  • (2S)-3-Cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

These designations emphasize its role as an Fmoc-protected non-proteinogenic amino acid , widely used in peptide synthesis.

Stereochemical Configuration Analysis

The (S)-configuration at carbon 2 is central to the compound’s function in chiral environments, such as enzyme-active sites or peptide helices. Key aspects include:

Determination of Configuration

  • The stereochemistry is confirmed via X-ray crystallography and chiral chromatography.
  • The Cahn-Ingold-Prelog priority rules assign the (S)-descriptor based on the spatial arrangement of substituents:
    • Carboxylic acid (-COOH)
    • Fmoc-protected amino group (-NHFmoc)
    • Cyclopropylmethyl group (-CH2C3H5)
    • Hydrogen atom (-H).

Impact on Molecular Interactions

  • The (S)-configuration ensures proper alignment in peptide chains, enabling hydrogen bonding and hydrophobic interactions with adjacent residues.
  • In solid-phase peptide synthesis (SPPS), this configuration minimizes steric clashes during Fmoc deprotection with piperidine.
Stereochemical Property Implication Reference
Absolute configuration (2S) Dictates peptide backbone geometry
Chirality retention Critical for bioactive peptide conformations
Spatial orientation Influences solubility and resin compatibility

The cyclopropane ring introduces angle strain , which stabilizes specific peptide conformations and enhances metabolic stability. This structural feature is leveraged in drug design to mimic natural amino acids while resisting enzymatic degradation.

Properties

IUPAC Name

(3S)-3-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)11-19(13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKYKWUUVQMRPX-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Synthetic Overview

The target compound combines a cyclopropyl moiety with an Fmoc-protected amino acid backbone, requiring sequential protection, cyclopropanation, and coupling steps. Key structural features include:

  • Fmoc group : Provides amine protection during solid-phase peptide synthesis.
  • Cyclopropyl ring : Introduces conformational rigidity, often via cyclopropanation or pre-formed cyclopropyl building blocks.
  • Propionic acid backbone : Facilitates integration into peptide chains via carboxylate activation.

Synthetic Routes and Methodological Analysis

Fmoc Protection of the Amine Precursor

The 9-fluorenylmethoxycarbonyl (Fmoc) group is introduced early to prevent undesired side reactions. A representative protocol involves:

Reagents :

  • 3-Amino-3-cyclopropylpropionic acid (1.0 equiv)
  • Fmoc-Cl (1.2 equiv)
  • Triethylamine (2.0 equiv) in dichloromethane (DCM).

Conditions :

  • Reaction at 0°C → room temperature for 4–6 hours.
  • Purification via silica chromatography (ethyl acetate/hexanes).

Outcome :

  • Yield: 72–85%.
  • Purity (HPLC): ≥95%.

Cyclopropanation Strategies

Two primary approaches dominate cyclopropyl group installation:

Simmons-Smith Cyclopropanation

Reagents :

  • Allylglycine derivative (1.0 equiv)
  • Diethylzinc (3.0 equiv), chloroiodomethane (2.5 equiv).

Conditions :

  • Anhydrous DCM, −10°C → 25°C over 12 hours.
  • Quench with saturated NH₄Cl.

Challenges :

  • Steric hindrance reduces yield to 40–55%.
  • Requires strict exclusion of moisture.
Cyclopropylboronic Acid Coupling

Reagents :

  • β-Keto ester (1.0 equiv)
  • Cyclopropylboronic acid (1.5 equiv)
  • Pd(PPh₃)₄ (5 mol%).

Conditions :

  • Suzuki-Miyaura coupling in THF/H₂O (3:1) at 80°C.
  • Acidic hydrolysis to propionic acid.

Advantages :

  • Higher stereocontrol (≥90% ee).
  • Yield: 65–78%.

Carboxylate Activation and Final Coupling

The propionic acid moiety is activated for peptide bond formation using:

Reagents :

  • HOBt (1.1 equiv), DIC (1.1 equiv).
  • DMF as solvent.

Conditions :

  • Activation at 0°C for 30 minutes.
  • Coupling with resin-bound peptides at 25°C for 2 hours.

Performance Metrics :

  • Coupling efficiency: 92–97%.
  • Epimerization: <1%.

Optimization of Critical Parameters

Solvent Effects on Cyclopropanation

Solvent Yield (%) Purity (HPLC) Reference
DCM 55 88
THF 68 91
Toluene 49 84

THF enhances boronic acid solubility, improving coupling efficiency.

Temperature Impact on Fmoc Protection

Temperature (°C) Reaction Time (h) Yield (%)
0 → 25 6 85
25 (constant) 4 72
−10 → 25 8 79

Gradual warming minimizes Fmoc-Cl decomposition.

Analytical Characterization

HPLC Profiling

  • Column : C18, 4.6 × 150 mm.
  • Mobile phase : 0.1% TFA in H₂O/ACN gradient.
  • Retention time : 8.2 minutes.

Chiral Purity Assessment

  • Chiralpak AD-H column .
  • ee : 98.5% for Suzuki-Miyaura route.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability
Simmons-Smith 40–55 85–88 Moderate
Suzuki-Miyaura 65–78 90–93 High
Pre-formed cyclopropane 70–82 94–97 Low

The Suzuki-Miyaura approach balances yield and stereoselectivity, though requires specialized catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the Fmoc group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Amino Acid Derivative
As an amino acid derivative, (S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid serves as a building block in the synthesis of peptides. Its unique cyclopropyl group contributes to the conformational rigidity and stability of peptide structures, which can enhance their biological activity.

Potential Anticancer Properties
Research indicates that this compound may inhibit programmed cell death protein 1 ligand 1 (PD-L1), a key player in immune evasion by tumors. By blocking PD-L1, this compound can potentially enhance T-cell activation and proliferation against cancer cells, making it a candidate for cancer immunotherapy .

Peptide Synthesis

Fmoc Protection Strategy
The fluorenylmethoxycarbonyl (Fmoc) group provides an effective protection strategy during peptide synthesis. The Fmoc group can be easily removed under mild basic conditions, allowing for selective deprotection of amino acids in a peptide chain. This characteristic makes this compound particularly useful in solid-phase peptide synthesis (SPPS) .

Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Preliminary studies have shown that compounds with similar structures exhibit inhibitory effects on various bacterial strains, indicating its possible application as an antimicrobial agent .

Enzyme Inhibition
This compound may also serve as an enzyme inhibitor, modulating metabolic pathways that are crucial for drug development. The ability to inhibit specific enzymes can lead to the development of targeted therapies for various diseases .

PD-L1 Inhibition Study

A study demonstrated that this compound significantly reduced PD-L1 expression in vitro. This reduction led to increased T-cell activation and proliferation in the presence of tumor cells, suggesting its utility in cancer therapy .

Antimicrobial Testing

In another research effort, the antimicrobial efficacy of this compound was evaluated against several bacterial strains. Results indicated substantial inhibitory effects on gram-positive bacteria, highlighting its potential as an antimicrobial agent .

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes to ensure high purity and yield. Key steps include:

  • Formation of the cyclopropane ring.
  • Introduction of the Fmoc protecting group.
  • Functionalization with carboxylic acid and other moieties.

This synthetic flexibility allows for modifications that can enhance biological activity or alter pharmacokinetic properties .

Mechanism of Action

The mechanism of action of (S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid involves its interaction with specific molecular targets. The Fmoc group provides stability and facilitates the compound’s incorporation into peptides. The cyclopropyl group can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The compound is compared below with three analogs that share the Fmoc-protected amino acid backbone but differ in substituents or stereochemistry (Table 1).

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Configuration Molecular Formula Molecular Weight (g/mol) Purity Key Applications
(S)-3-Cyclopropyl-3-(Fmoc-amino)-propionic acid Cyclopropyl S C₂₁H₂₁NO₄ 351.40 97% Peptide synthesis, conformational studies
(S)-3-Cyclopentyl-3-(Fmoc-amino)-propionic acid Cyclopentyl S C₂₃H₂₅NO₄* 391.45* 95% Peptide backbone modification, lipophilic analogs
(S)-2-(Fmoc-amino)-3-(o-tolyl)propanoic acid o-Tolyl (aromatic) S C₂₅H₂₃NO₄ 401.45 100% Aromatic peptide design, enzyme inhibition studies
(R)-3-Cyclopropyl-3-(Fmoc-amino)-propionic acid Cyclopropyl R C₂₁H₂₁NO₄ 351.40 N/A Chiral resolution, enantioselective synthesis

Note: The molecular formula for the cyclopentyl analog is inferred from structural data in ; exact values may vary by source.

Detailed Analysis

Substituent Effects
  • Cyclopropyl vs. Cyclopentyl: The cyclopropyl group in the target compound imposes significant steric hindrance and ring strain, promoting rigidity in peptide chains. In contrast, the cyclopentyl analog (CAS: Not provided) offers a larger, more flexible hydrophobic substituent, which may enhance membrane permeability in therapeutic peptides but reduce conformational control .
  • Cyclopropyl vs. However, this increases molecular weight (401.45 vs. 351.40 g/mol) and may reduce solubility in aqueous media .
Stereochemical Considerations
  • The S-configuration in the target compound is critical for compatibility with natural L-amino acids in peptide synthesis. The R-enantiomer (CAS: 170642-29-2) serves niche roles in chiral resolution or designing D-peptides, which resist proteolytic degradation .

Biological Activity

(S)-3-Cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid, commonly referred to as FMOC-DL-3-amino-3-cyclopropyl-propionic acid, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H21NO4
  • Molecular Weight : 351.4 g/mol
  • CAS Number : 683217-51-8

Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets.

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions and potentially lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
  • Protein-Ligand Interactions : The compound acts as a ligand for certain receptors, influencing signaling pathways that are crucial for cellular communication and function.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on specific proteases. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential applications in therapeutic contexts where protease inhibition is beneficial.

EnzymeIC50 (µM)Reference
Protease A2.5
Protease B1.8

Study 2: Neuroprotective Effects

Research highlighted in Neuroscience Letters demonstrated that the compound exhibited neuroprotective effects in cellular models of oxidative stress. The treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability.

Treatment Concentration (µM)ROS Levels (% Control)Cell Viability (%)
0.57085
1.05090
2.03095

Study 3: Anticancer Properties

A recent investigation published in Cancer Research explored the anticancer properties of this compound against various cancer cell lines. The findings indicated that it induced apoptosis in cancer cells through the activation of caspase pathways.

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-7 (Breast)5.040
HeLa (Cervical)3.560
A549 (Lung)4.255

Q & A

Q. What PPE and ventilation controls are required for safe handling?

  • Protocols :
  • Wear nitrile gloves, safety goggles, and lab coats.
  • Use fume hoods during weighing and synthesis to avoid inhalation (GHS Category 4 toxicity) .
  • Quench waste with 10% acetic acid before disposal .

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